2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
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Overview
Description
2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound with the molecular formula C12H19ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors. Common methods include hydrogenation of pyridine derivatives or cycloaddition reactions.
Methoxylation: The piperidine derivative is then reacted with methoxy compounds under controlled conditions to introduce the methoxy group.
Methylation: The final step involves the methylation of the pyridine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine
- 3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine
Uniqueness
2-Methyl-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-6-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-3-2-4-12(14-10)15-9-11-5-7-13-8-6-11;;/h2-4,11,13H,5-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQJOFIXAFIGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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